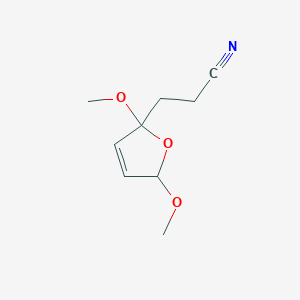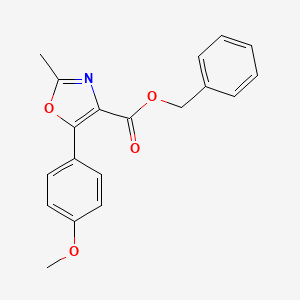
Methyl 3-isobutoxyisoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-isobutoxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isobutoxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually involve refluxing in methanolic conditions for several hours .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are being explored to avoid the high costs and toxicity associated with metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-isobutoxyisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 3-isobutoxyisoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 3-isobutoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-benzyloxyisoxazole-5-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
- Methyl 3-(4-chlorophenyl)isoxazole-5-carboxylate
Uniqueness
Methyl 3-isobutoxyisoxazole-5-carboxylate is unique due to its specific isobutoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in solubility, stability, and interaction with biological targets compared to other similar compounds .
Propriétés
Numéro CAS |
1713713-57-5 |
|---|---|
Formule moléculaire |
C9H13NO4 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
methyl 3-(2-methylpropoxy)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-6(2)5-13-8-4-7(14-10-8)9(11)12-3/h4,6H,5H2,1-3H3 |
Clé InChI |
HOHRGQJMQBFDDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=NOC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)








